molecular formula C11H24N2 B3198851 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine CAS No. 1016686-67-1

2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine

Cat. No. B3198851
CAS RN: 1016686-67-1
M. Wt: 184.32 g/mol
InChI Key: ZNZYNDGDFJIBTF-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine is a chemical compound . It is also known as 2-(3,5-dimethyl-1-piperidinyl)ethanamine . The CAS Number for this compound is 876716-58-4 . It has a molecular weight of 156.27 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H20N2/c1-8-5-9(2)7-11(6-8)4-3-10/h8-9H,3-7,10H2,1-2H3 . This indicates that the compound has a complex structure with multiple functional groups.

Scientific Research Applications

Herbicidal Activities

A series of compounds, including 2-methylpropan-2-aminium methyl 1-(substituted phenoxyacetoxy) alkylphosphonates, were synthesized using 2-methylpropan-2-amine. These compounds exhibited significant herbicidal activities against Brassica napus L. and Echinochloa crusgalli (Gao et al., 2013). Another study demonstrated the preparation of 2-methylpropan-2-aminium O-methyl 1-(substituted phenoxyacetoxy)alkylphosphonates, which also showed notable herbicidal activities (Peng et al., 2013).

Chemical Synthesis

A research study discussed the reductive amination of 1-hydroxy-2-propanone over nickel and copper catalysts. In this process, the formation of 2-aminopropanol and other by-products, including N-substituted dimethylpiperazines, was observed, demonstrating the role of related compounds in chemical synthesis (Trégner, 2018). Another study reported the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic (Fleck et al., 2003).

Chemical and Molecular Research

A study on low-valent aminopyridinato chromium methyl complexes via reductive alkylation and oxidative addition provided insights into the electronic structure of organometallic complexes, highlighting the complex chemistry of related compounds (Noor et al., 2015).

Corrosion Inhibition

Research on N-heterocyclic amines and derivatives as corrosion inhibitors for iron in perchloric acid included compounds such as 3,5-dimethylpiperidine. This study highlighted the potential of these compounds in inhibiting corrosion, showcasing another application in material science (Babić-Samardžija et al., 2005).

Thermodynamic Studies

The protonation properties of cyclic amines, including 2-methyl-piperidine, were studied in water at various temperatures. This research is significant for developing thermodynamic models, particularly for CO2 dissolution in aqueous solutions (Ballerat-Busserolles et al., 2014).

properties

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-9-5-10(2)7-13(6-9)11(3,4)8-12/h9-10H,5-8,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZYNDGDFJIBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(C)(C)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine
Reactant of Route 2
2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine
Reactant of Route 3
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2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine
Reactant of Route 5
2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine
Reactant of Route 6
2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine

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